1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea
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Overview
Description
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino groups and a tolyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the reaction of 2,4-bis(dimethylamino)pyrimidine with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups or the tolyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine or alcohol derivatives, and substitution reactions can result in a variety of substituted pyrimidine or urea compounds.
Scientific Research Applications
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential pharmaceutical or agrochemical applications.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of targeted drug delivery systems or prodrugs.
Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, or polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Diaminopyrimidin-5-yl)-3-(o-tolyl)urea: Similar structure but with amino groups instead of dimethylamino groups.
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea is unique due to the presence of both dimethylamino groups and a tolyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity, stability, or specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-8-6-7-9-12(11)18-16(23)19-13-10-17-15(22(4)5)20-14(13)21(2)3/h6-10H,1-5H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYATASPIJEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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